molecular formula C7H7FN2O B3034095 3-Amino-2-fluorobenzamide CAS No. 1369948-83-3

3-Amino-2-fluorobenzamide

Cat. No.: B3034095
CAS No.: 1369948-83-3
M. Wt: 154.14 g/mol
InChI Key: ILKBRROLHNYTQT-UHFFFAOYSA-N
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Description

3-Amino-2-fluorobenzamide is an organic compound with the molecular formula C7H7FN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the third position and a fluorine atom at the second position

Scientific Research Applications

3-Amino-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding.

    Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Therefore, appropriate safety measures should be taken when handling this compound, such as wearing protective gloves and eye protection .

Mechanism of Action

Target of Action

The primary target of 3-Amino-2-fluorobenzamide is currently under investigation. It has been found to be a component of rineterkib , which is an inhibitor of extracellular signal-regulated kinase (ERK) . ERK plays a crucial role in regulating cell processes like proliferation, differentiation, and cell cycle progression.

Mode of Action

As a part of Rineterkib, it is believed to inhibit the ERK pathway . This inhibition could lead to changes in cell signaling, potentially affecting cell growth and division.

Biochemical Pathways

Given its association with rineterkib, it is likely involved in the erk signaling pathway . This pathway is essential for many cellular processes, including growth and differentiation. Any disruption in this pathway could have significant downstream effects on these processes.

Result of Action

As an erk inhibitor, it could potentially affect cell growth and division

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-fluorobenzamide typically involves the following steps:

    Starting Material: The process begins with 2-fluoroaniline.

    Amidation: The 2-fluoroaniline undergoes an amidation reaction with a suitable carboxylic acid derivative, such as benzoyl chloride, in the presence of a base like triethylamine.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and reduce production costs. The process involves:

    Large-Scale Amidation: Using industrial reactors to carry out the amidation reaction.

    Continuous Purification: Implementing continuous purification techniques like distillation or crystallization to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like halogens or sulfonyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Comparison with Similar Compounds

    2-Amino-3-fluorobenzamide: Similar structure but with different substitution pattern.

    3-Amino-4-fluorobenzamide: Another isomer with the fluorine atom at the fourth position.

    2-Fluoro-4-aminobenzamide: Fluorine and amino groups at different positions.

Uniqueness: 3-Amino-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and fluorine groups on the benzamide ring enhances its reactivity and potential for forming various derivatives with unique functionalities.

Properties

IUPAC Name

3-amino-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKBRROLHNYTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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